molecular formula C29H38N2O3 B7960628 triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate

triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate

Cat. No.: B7960628
M. Wt: 462.6 g/mol
InChI Key: HXNVUZBOOBARTO-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate is a complex organic compound that features a combination of triethylamine, a hydroxy group, and a triphenylmethyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate typically involves multiple steps. One common method starts with the protection of the amino group using a triphenylmethyl (trityl) group. This is followed by the esterification of the hydroxy group with triethylamine and methylation to form the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triphenylmethyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate involves its interaction with specific molecular targets. The triphenylmethyl group provides steric protection, allowing selective reactions at other functional sites. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate is unique due to the combination of its functional groups, which provide both reactivity and stability. The triphenylmethyl group offers steric protection, while the triethylamine and hydroxy groups enhance its versatility in various chemical reactions .

Properties

IUPAC Name

N,N-diethylethanamine;methyl (2S)-3-hydroxy-2-(tritylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.C6H15N/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-4-7(5-2)6-3/h2-16,21,24-25H,17H2,1H3;4-6H2,1-3H3/t21-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVUZBOOBARTO-BOXHHOBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.COC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.